1-Acetyl-4-hydroxypiperidine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Acetyl-4-hydroxypiperidine-4-carboxylic acid is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and natural alkaloids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Acetyl-4-hydroxypiperidine-4-carboxylic acid typically involves the following steps:
Formation of Piperidine Ring: The piperidine ring can be synthesized through various methods, including hydrogenation of pyridine derivatives or cyclization reactions involving amines and aldehydes.
Introduction of Functional Groups: The hydroxyl and carboxylic acid groups can be introduced through oxidation reactions or hydrolysis of nitriles.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of heterogeneous catalysts can enhance the efficiency of the hydrogenation and acetylation steps .
Chemical Reactions Analysis
Types of Reactions
1-Acetyl-4-hydroxypiperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The acetyl group can be substituted with other acyl groups or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Acyl chlorides or alkyl halides in the presence of a base like pyridine are used for substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of new acyl or alkyl derivatives.
Scientific Research Applications
1-Acetyl-4-hydroxypiperidine-4-carboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Acetyl-4-hydroxypiperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Piperidine: The parent compound, widely used in organic synthesis and drug development.
Piperine: A naturally occurring piperidine derivative with antioxidant and anticancer properties.
Matrine: Another piperidine alkaloid with significant biological activities.
Uniqueness
1-Acetyl-4-hydroxypiperidine-4-carboxylic acid is unique due to its specific functional groups, which confer distinct chemical reactivity and potential biological activities. Its acetyl and hydroxyl groups make it a versatile intermediate in organic synthesis and a promising candidate for drug development .
Properties
Molecular Formula |
C8H13NO4 |
---|---|
Molecular Weight |
187.19 g/mol |
IUPAC Name |
1-acetyl-4-hydroxypiperidine-4-carboxylic acid |
InChI |
InChI=1S/C8H13NO4/c1-6(10)9-4-2-8(13,3-5-9)7(11)12/h13H,2-5H2,1H3,(H,11,12) |
InChI Key |
ZJOAAKPCGXCRLM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCC(CC1)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.